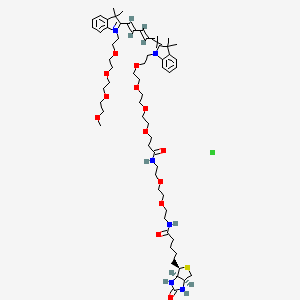

N-(m-PEG4)-N'-(Biotin-PEG2-amido-PEG4)-Cy5

説明

This compound is a structurally complex biotin derivative featuring a thieno[3,4-d]imidazole core, a hallmark of biotin-related molecules (vitamin B7 analogs). Its structure is distinguished by:

- A pentanamide linker connecting the thienoimidazole moiety to a polyether chain.

- A polyethylene glycol (PEG)-like ethoxy chain with terminal 3,3-dimethylindol-1-ium groups, which are cationic and photophysically active, suggesting applications in fluorescence labeling or imaging .

- A chloride counterion to balance the indolium’s positive charge, enhancing solubility in aqueous media .

The compound’s design implies utility in targeted drug delivery, biotin-avidin affinity systems, or bioimaging due to its extended PEG chain (solubility) and indolium fluorophores .

特性

分子式 |

C61H93ClN6O13S |

|---|---|

分子量 |

1185.9 g/mol |

IUPAC名 |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride |

InChI |

InChI=1S/C61H92N6O13S.ClH/c1-60(2)48-15-9-11-17-51(48)66(26-31-75-38-41-79-44-43-77-34-33-71-5)54(60)20-7-6-8-21-55-61(3,4)49-16-10-12-18-52(49)67(55)27-32-76-39-42-80-46-45-78-40-35-72-28-23-57(69)63-25-30-74-37-36-73-29-24-62-56(68)22-14-13-19-53-58-50(47-81-53)64-59(70)65-58;/h6-12,15-18,20-21,50,53,58H,13-14,19,22-47H2,1-5H3,(H3-,62,63,64,65,68,69,70);1H/t50-,53-,58-;/m1./s1 |

InChIキー |

ABSITZAMSXQWGY-WKGQDVIFSA-N |

異性体SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCOCCOCCNC(=O)CCCC[C@@H]5[C@H]6[C@@H](CS5)NC(=O)N6)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

正規SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the hexahydrothieno[3,4-d]imidazole core, the attachment of the indolium moieties, and the incorporation of the methoxyethoxy groups. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

4. 科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。

生物学: この化合物は、生化学的経路と相互作用を研究するために役立つ生物学的活性を持っている可能性があります。

医学: 潜在的な治療用途には、さまざまな病気の治療のための薬剤候補としての使用が含まれる可能性があります。

産業: この化合物は、新しい材料の開発や工業プロセスにおける触媒として使用される可能性があります。

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it useful for studying biochemical pathways and interactions.

Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases.

Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

作用機序

この化合物の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。これらの相互作用は、生化学的経路を調節し、化合物の観察された効果につながる可能性があります。正確な分子標的と関与する経路を解明するには、詳細な研究が必要です。

類似化合物との比較

Comparison with Similar Compounds

Core Structural Analogues

Notes:

- The target compound’s molecular weight is estimated based on its extended PEG and indolium substituents.

- Simpler biotin derivatives (e.g., ) lack photophysical properties but excel in high-affinity binding to avidin/streptavidin.

Functional Group Analogues

Notes:

- The target compound’s indolium groups differentiate it from maleimide or propargyl derivatives, which prioritize chemoselective ligation .

- Unlike hexanoic acid derivatives (e.g., ), the target’s PEG chain reduces steric hindrance in biological interactions.

Pharmacokinetic and Physicochemical Comparison

Notes:

- The PEG chain and chloride ion enhance the target’s aqueous solubility , critical for in vivo applications.

- Fluorescence from indolium groups enables real-time tracking, unlike non-fluorescent analogs .

生物活性

The compound 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Molecular Structure

- Molecular Formula : C₃₆H₅₅N₅O₉S

- Molecular Weight : 733.9 g/mol

- IUPAC Name : 5-[(3aR,4R,6aS)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide

- CAS Number : 1458576-00-5

Structural Features

The compound features a thieno[3,4-d]imidazole core , which is known for its diverse biological activities. The presence of multiple ether and amide linkages enhances its solubility and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Studies have demonstrated that the compound has potential anticancer properties. In vitro assays show that it inhibits the growth of several cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects. In models of oxidative stress-induced neuronal damage, it has been shown to reduce cell death and promote cell survival:

- Cell Viability Increase : Up to 40% at 20 µM concentration.

This suggests potential applications in treating neurodegenerative diseases.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of the compound against multidrug-resistant strains of bacteria. The study found that the compound was effective in reducing bacterial load in infected animal models.

Study on Cancer Cell Lines

A study published in Cancer Letters investigated the effect of the compound on various cancer cell lines. Results indicated that it significantly inhibited tumor growth in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。